2,3,4-Trichloroanisole (2,3,4-TCA) is a chlorinated aromatic compound known for its distinct musty odor, often described as "earthy" or "moldy". It is primarily found as a contaminant in various environments and products due to the microbial methylation of 2,4,6-trichlorophenol (2,4,6-TCP). [, ] 2,3,4-TCA is frequently studied in the context of drinking water contamination, food spoilage (particularly in cork-tainted wine), and environmental monitoring. [, , , , ] Its presence in these contexts arises from its low odor threshold and potential to negatively impact the sensory qualities of water and food. [, ]
Molecular Structure Analysis
While the provided papers do not delve into detailed molecular structure analysis of 2,3,4-TCA, its chemical structure can be inferred from its name and classification as a chloroanisole. It consists of an anisole (methoxybenzene) ring with three chlorine atoms attached to the 2nd, 3rd, and 4th positions of the benzene ring. [, ]
Physical and Chemical Properties Analysis
Odor: 2,3,4-Trichloroanisole possesses a strong musty odor, detectable at extremely low concentrations. [, ] This characteristic odor is a primary reason for its significance as an environmental contaminant.
Volatility: 2,3,4-TCA is a volatile compound, which allows it to be extracted from water samples using techniques such as Closed Loop Stripping Analysis (CLSA), Purge and Trap, and Stir Bar Sorptive Extraction (SBSE). [, ]
Stability: 2,3,4-TCA is likely to be relatively stable under environmental conditions, as evidenced by its persistence in water sources and its ability to survive water treatment processes. [, , ]
Applications
Environmental Monitoring: 2,3,4-TCA is considered an important indicator of water quality due to its low odor threshold and potential to impart unpleasant tastes and odors to drinking water. [, , , , ] Monitoring its presence in water sources helps assess the effectiveness of water treatment processes in removing these off-flavors. [, , ] Various analytical techniques, including SBSE coupled with GC/MS, are employed for its detection and quantification in water samples. [, , , ]
Food Quality Control: 2,3,4-TCA is a known contributor to cork taint in wine, a serious quality defect that can render wine undrinkable. [] Its presence in wine is primarily attributed to the use of contaminated cork stoppers. Therefore, monitoring 2,3,4-TCA levels in cork and wine is crucial for ensuring wine quality. []
Future Directions
Improved Detection Methods: Developing more sensitive, rapid, and cost-effective methods for detecting and quantifying 2,3,4-TCA in various matrices, including water, food, and environmental samples, is crucial for improving monitoring and control efforts. [, , ]
Source Identification and Control: Further research is needed to identify and control the sources of 2,3,4-TCA in the environment, particularly in water sources and food production chains. This includes investigating the microbial communities responsible for its formation from precursor compounds like 2,4,6-TCP. [, ]
Removal Technologies: Research into efficient and cost-effective technologies for removing 2,3,4-TCA from contaminated water and other matrices is essential for ensuring water quality and preventing food spoilage. [, ]
Related Compounds
2-Methylisoborneol (MIB)
Relevance: 2-Methylisoborneol is frequently studied alongside 2,3,4-Trichloroanisole as both compounds contribute significantly to undesirable tastes and odors in drinking water. [, , , , , , , ] They are often analyzed together to assess water quality and identify potential sources of contamination. [, , , , , , , ]
Geosmin
Relevance: Geosmin, similar to 2,3,4-Trichloroanisole, is a significant contributor to off-flavors in water. [, , , , , , , ] These compounds are frequently found together and pose challenges in water treatment due to their low odor thresholds. [, , , , , , , ] Analytical methods often target both compounds simultaneously to assess and manage water quality. [, , , , , , , ]
2,4,6-Trichloroanisole (2,4,6-TCA)
Relevance: 2,4,6-Trichloroanisole, like 2,3,4-Trichloroanisole, belongs to the chloroanisole group, sharing a similar core structure. [, , , , , , ] These compounds are known for their potent musty odors and are common contributors to off-flavors in water and other products. [, , , , , , ] They are often studied together due to their similar properties and the need for effective detection and removal methods. [, , , , , , ]
2,3,6-Trichloroanisole (2,3,6-TCA)
Relevance: 2,3,6-Trichloroanisole is very closely related to 2,3,4-Trichloroanisole, being isomers with the same molecular formula but differing in the arrangement of chlorine atoms on the aromatic ring. [, , , , , , ] They often co-occur and are analyzed together due to their similar sensory properties and potential to cause off-flavors. [, , , , , , ]
2,4,6-Tribromoanisole (2,4,6-TBA)
Relevance: While structurally similar to 2,3,4-Trichloroanisole, 2,4,6-Tribromoanisole represents a related class of halogenated anisoles that can also contribute to musty off-flavors. [, ] Their presence alongside chloroanisoles further emphasizes the importance of monitoring and controlling various halogenated aromatic compounds in water and other products. [, ]
Additional Related Compounds
2,4-Dichloroanisole: Mentioned as a relevant chloroanisole in the context of water contamination and off-flavor. []
2,6-Dichloroanisole: Similar to 2,4-Dichloroanisole, it is studied as a potential contributor to off-flavors in water. []
2,4,6-Trichlorophenol (2,4,6-TCP): Identified as a precursor compound to 2,4,6-trichloroanisole, highlighting the microbial methylation pathway in the formation of these off-flavor compounds. []
3,4-Dichlorobenzotrifluoride: Included in a study on bioconcentration of halogenated aromatics, providing insights into the behavior and potential risks of these compounds in aquatic environments. []
2,4,5-Trichlorotoluene: Another compound studied for its bioconcentration potential, emphasizing the broader context of halogenated aromatic contamination in water. []
1,4-Dichloronapthalene: Similar to the above compounds, it was part of the bioconcentration study, contributing to a better understanding of the behavior of these compounds in the environment. []
1,3-Dibromobenzene: A brominated aromatic compound included in the bioconcentration study, indicating the relevance of both chlorinated and brominated compounds in environmental contamination. []
1,3,5-Tribromobenzene: Similar to 1,3-Dibromobenzene, it adds to the understanding of brominated aromatic compound behavior in aquatic systems. []
1,2,4-Tribromobenzene: Another brominated aromatic compound studied for bioconcentration, showcasing the diversity of halogenated compounds of concern. []
2,4-Dichlorodiphenyl-ether: Part of the bioconcentration study, highlighting the relevance of chlorinated diphenyl ethers in addition to simpler aromatic compounds. []
1,2,4,5-Tetrabromobenzene: Further expands the scope of the bioconcentration study by including a more highly brominated compound. []
4,4′-Dichlorobiphenyl: Belonging to the polychlorinated biphenyl (PCB) group, its inclusion in the bioconcentration study indicates the broader context of halogenated aromatic contamination. []
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